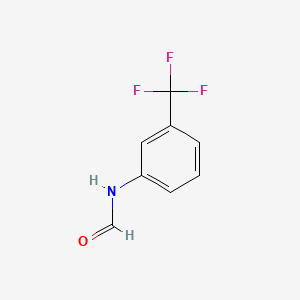

3-(Trifluoromethyl)formanilide

描述

Significance of Formanilide (B94145) Core Structures in Organic Synthesis

The formanilide core is a well-established and versatile functional group in organic chemistry. Formanilides are amides that can participate in a variety of chemical transformations. They have been utilized as reagents in fundamental reactions such as the Vilsmeier-Haack reaction for the formylation of aromatic compounds. researchgate.net Furthermore, the formamide (B127407) group can act as a directing group in substitution reactions, influencing the regioselectivity of chemical transformations on the aromatic ring. uchicago.edu Their ability to undergo hydrolysis back to the corresponding aniline (B41778) and formic acid also makes them useful as a protecting group for amines. The formanilide structure is a key component in the synthesis of more complex molecules, including heterocyclic compounds and other intermediates. chemicalbook.com

The Role of Trifluoromethyl (-CF3) Group in Modulating Molecular Properties

The trifluoromethyl group (-CF3) is a cornerstone in modern medicinal and materials chemistry due to its profound impact on a molecule's characteristics. nih.govtcichemicals.com Its unique electronic and steric properties allow for the fine-tuning of a compound's behavior. nih.gov

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. scispace.comnih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the group and, consequently, from the aromatic ring to which it is attached. vaia.com This electron withdrawal significantly impacts the reactivity of the molecule. For instance, the introduction of a -CF3 group to an aromatic ring deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. vaia.com Conversely, it can activate the molecule towards nucleophilic aromatic substitution. The electron-withdrawing nature of the -CF3 group also increases the acidity of nearby protons and enhances the electrophilicity of adjacent functional groups. scispace.comwikipedia.org

| Property | Description | References |

| Inductive Effect | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. | scispace.comvaia.com |

| Reactivity | Deactivates aromatic rings to electrophilic substitution, directing to the meta-position. | vaia.com |

| Acidity | Increases the acidity of proximal protons. | wikipedia.org |

| Electrophilicity | Enhances the electrophilic character of adjacent functional groups. | scispace.comnih.gov |

The trifluoromethyl group is often employed to enhance the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes. ontosight.aiontosight.ai However, the effect is nuanced, as some studies show that replacing a methyl group with a trifluoromethyl group can, in certain contexts, lead to a decrease in lipophilicity. acs.org Generally, the high hydrophobicity of the -CF3 group contributes to increased lipophilicity. tcichemicals.com

A key advantage of incorporating a -CF3 group is the enhancement of metabolic stability. ontosight.airesearchgate.net The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, which often targets more labile C-H bonds in methyl groups. wikipedia.orgresearchgate.net This increased stability can lead to improved pharmacokinetic profiles of drug candidates. ontosight.ai N-trifluoromethyl azoles, for instance, have demonstrated higher metabolic stability compared to their N-methyl counterparts. nih.govresearchgate.net

| Parameter | Effect of -CF3 Group | References |

| Lipophilicity | Generally increases due to its hydrophobic nature, though context-dependent. | tcichemicals.comontosight.aiacs.org |

| Metabolic Stability | Significantly increases due to the strength of the C-F bond, protecting against oxidative metabolism. | wikipedia.orgontosight.airesearchgate.net |

| Pharmacokinetics | Can improve due to enhanced metabolic stability. | ontosight.ai |

The trifluoromethyl group is sterically larger than a hydrogen atom and is often considered a bioisostere of a methyl group, although it is more sterically demanding. wikipedia.orgcdnsciencepub.com This steric bulk can influence the conformation of a molecule and its ability to bind to biological targets. The specific placement of a -CF3 group can introduce conformational restrictions or create specific interactions within a binding pocket. nih.govresearchgate.net The steric hindrance of the -CF3 group has been shown to affect the stereochemical outcome of certain reactions. cdnsciencepub.comresearchgate.net

Historical Context of Trifluoromethylated Compounds in Chemical Science

The investigation of trifluoromethyl groups in relation to biological activity began as early as 1927. wikipedia.org However, it was in the mid-20th century that research into organofluorine chemistry intensified. wikipedia.org Early synthetic methods for introducing the -CF3 group were developed by Frédéric Swarts in 1892 using antimony fluoride (B91410). wikipedia.org The 1930s saw the replacement of this reagent with hydrogen fluoride. wikipedia.org A significant milestone was the development of the first reagents for electrophilic trifluoromethylation in the 1980s by Yagupolskii and Umemoto, which greatly expanded the accessibility of trifluoromethylated compounds. nih.gov The unique properties conferred by the -CF3 group led to its incorporation into numerous important pharmaceuticals and agrochemicals, solidifying its importance in chemical science. wikipedia.orgtaylorandfrancis.com

Structure

3D Structure

属性

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPECHNDWLRNHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215918 | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-78-3 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 657-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(trifluoromethyl)phenyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)FORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X52F9KDT8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Reactivity of 3 Trifluoromethyl Formanilide Analogues

Hydrolysis Pathways of Formanilides in Aqueous Solutions

The hydrolysis of formanilides, including 3-(Trifluoromethyl)formanilide, can proceed through different mechanisms depending on the pH of the aqueous solution. These pathways generally involve the cleavage of the amide bond and are catalyzed by either acid or base.

In acidic solutions, the hydrolysis of formanilides typically follows the AAC2 (acid-catalysed, acyl-cleavage, bimolecular) mechanism. researchgate.netresearchgate.net This mechanism is initiated by the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine. For this compound, this would result in the formation of formic acid and 3-(trifluoromethyl)aniline (B124266).

Under alkaline conditions, the hydrolysis of formanilides is generally understood to proceed via the BAC2 (base-catalysed, acyl-cleavage, bimolecular) mechanism. researchgate.netresearchgate.net This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. semanticscholar.org This addition step forms a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the aniline-derived leaving group, to form a carboxylic acid, which is subsequently deprotonated in the basic medium to form a carboxylate salt. In the case of this compound, this would yield formate and 3-(trifluoromethyl)aniline.

Kinetic studies have indicated that for some substituted formanilides, the hydrolysis in alkaline solutions can follow a more complex scheme than a simple BAC2 mechanism. researchgate.net However, the BAC2 pathway is considered a primary mechanism for the alkaline hydrolysis of many amides. semanticscholar.org

The rate of both acidic and alkaline hydrolysis of formanilides is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, can affect the reaction rate. In acidic hydrolysis, an electron-withdrawing group can decrease the basicity of the carbonyl oxygen, potentially slowing down the initial protonation step. Conversely, in alkaline hydrolysis, an electron-withdrawing group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion, which may lead to an increase in the hydrolysis rate.

Studies on a range of substituted formanilides have established linear relationships between the reaction enthalpies of hydrolysis and the experimentally determined rate constants, providing a method to predict the hydrolysis rates of other formanilide (B94145) derivatives. researchgate.net

Electrophilic Aromatic Substitution Patterns in Trifluoromethylated Anilines

The trifluoromethyl group (CF3) is a powerful modulator of the reactivity of the aniline (B41778) ring towards electrophilic aromatic substitution. Its strong electron-withdrawing nature significantly influences the position of substitution.

The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. study.comyoutube.commasterorganicchemistry.com This is primarily due to its strong electron-withdrawing inductive effect. chegg.com When an electrophile attacks the aromatic ring, a carbocation intermediate (arenium ion) is formed. In the case of trifluoromethylbenzene, if the attack occurs at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group. study.comaskfilo.com This is a highly destabilized arrangement.

Conversely, when the electrophile attacks at the meta position, the positive charge in the resulting resonance structures is never placed on the carbon atom bearing the trifluoromethyl group. chegg.comaskfilo.com Although the ring is still deactivated, the meta-substituted intermediate is less destabilized than the ortho- or para-substituted intermediates. youtube.com Consequently, electrophilic substitution occurs preferentially at the meta position.

The reactivity of the aromatic ring in trifluoromethylated anilines is governed by a combination of resonance and inductive effects. chemistrysteps.comlibretexts.org

Inductive Effect: The trifluoromethyl group exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. study.comyoutube.com This effect withdraws electron density from the aromatic ring through the sigma bonds, making the ring less nucleophilic and therefore less reactive towards electrophiles. auburn.edu This deactivation is felt at all positions on the ring but is particularly significant in destabilizing the intermediates formed from ortho and para attack.

Resonance Effect: While the CF3 group does not participate in resonance in the same way as groups with lone pairs, the amino group (-NH2) of the aniline moiety is a strong electron-donating group through resonance (+M effect). chemistrysteps.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density, especially at the ortho and para positions. byjus.comyoutube.com

Data Tables

Table 1: Influence of Substituent Position on the Stability of Arenium Ion Intermediates in Electrophilic Aromatic Substitution of Trifluoromethylbenzene

| Position of Electrophilic Attack | Stability of Carbocation Intermediate | Rationale |

| Ortho | Highly Destabilized | Positive charge is placed on the carbon directly bonded to the electron-withdrawing CF3 group in one resonance structure. study.comaskfilo.com |

| Para | Highly Destabilized | Positive charge is placed on the carbon directly bonded to the electron-withdrawing CF3 group in one resonance structure. study.comaskfilo.com |

| Meta | Less Destabilized (relative to ortho/para) | The positive charge is never located on the carbon bearing the CF3 group, avoiding direct destabilization. chegg.comaskfilo.com |

Table 2: Summary of Electronic Effects of Substituents in 3-(Trifluoromethyl)aniline

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| -CF3 | Strong Electron-Withdrawing (-I) study.com | No significant resonance effect | Deactivating youtube.com | Meta-directing masterorganicchemistry.com |

| -NH2 | Electron-Withdrawing (-I) | Strong Electron-Donating (+M) chemistrysteps.com | Activating chemistrysteps.com | Ortho, Para-directing chemistrysteps.com |

Intramolecular Cyclization Reactions Involving Formanilides

Intramolecular cyclization reactions of formanilides and their derivatives are fundamental processes for the synthesis of various heterocyclic compounds. While specific studies on the cyclization of this compound are not extensively detailed in the provided context, the reactivity of analogous N-aryl amides in classic cyclization reactions such as the Bischler-Napieralski and Pictet-Spengler reactions provides a strong framework for understanding its potential transformations. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density of the aromatic ring, thereby affecting the feasibility and regioselectivity of these electrophilic aromatic substitution reactions.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com The reaction proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com For an analogue of this compound, such as N-(3-(trifluoromethyl)phenethyl)formamide, the trifluoromethyl group would deactivate the aromatic ring towards electrophilic attack. This deactivation would likely necessitate harsher reaction conditions for cyclization to occur. Furthermore, the substitution pattern of the cyclized product would be directed by the existing substituent.

In a study on the Bischler-Napieralski reaction of 2-aryl aromatic formamides, anomalous substituent effects were observed, leading to unprecedented carbon insertion reactions and the formation of azaazulene systems instead of the expected isoquinoline skeletons when specific polyoxygenated phenyl substituents were present. nih.gov This highlights the profound impact that substituents can have on the outcome of these cyclization reactions.

The Pictet-Spengler reaction is another important cyclization that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgnrochemistry.comchemeurope.comorganicreactions.org Similar to the Bischler-Napieralski reaction, the success and yield of the Pictet-Spengler reaction are sensitive to the nucleophilicity of the aromatic ring. wikipedia.orgchemeurope.com For a tryptamine derivative of 3-(trifluoromethyl)aniline, the electron-withdrawing trifluoromethyl group would likely disfavor the cyclization.

Modern variations of these classical reactions continue to be developed. For instance, a facile and efficient intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride (B1165640) has been reported to produce polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Additionally, a metal-free photoredox-catalyzed cyclization of N-aryl acrylamides has been developed to synthesize oxindole derivatives. mdpi.com These examples with related N-aryl amide structures suggest that with the appropriate activating conditions, formanilide analogues can undergo a variety of intramolecular cyclizations to yield important heterocyclic scaffolds.

Table 1: Examples of Intramolecular Cyclization Reactions of N-Aryl Amide Analogues

| Reaction Name | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | β-arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler Reaction | β-arylethylamines and aldehydes/ketones | Acid catalyst | Tetrahydroisoquinolines | name-reaction.comwikipedia.org |

| Triflic Anhydride Promoted Cyclization | N-aryl cinnamides | Triflic anhydride, DTA | Polysubstituted quinolin-2(1H)-ones | organic-chemistry.org |

| Metal-Free Photoredox Cyclization | N-aryl acrylamides | 4CzIPN, Visible light | Oxindoles | mdpi.com |

Radical Reactivity of Trifluoromethylated Compounds

The trifluoromethyl (CF₃) group significantly influences the radical reactivity of aromatic compounds. The CF₃ radical is electrophilic, and its introduction onto an aromatic ring often proceeds via radical-mediated pathways. acs.org This has led to the development of numerous methods for the direct trifluoromethylation of arenes and heteroarenes.

Photoredox Catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. acs.org These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer process with a suitable trifluoromethyl source to generate the •CF₃ radical. This radical can then add to an aromatic ring. For instance, a cobalt-catalyzed photoredox method has been reported for the efficient trifluoromethylation of unactivated arene and heteroarene C–H bonds using visible light. acs.org

Another approach involves the use of bis(trifluoromethyl)peroxide (CF₃OOCF₃) as a source of trifluoromethoxy radicals (•OCF₃) under visible light photoredox catalysis. researchgate.netnih.govfu-berlin.de This allows for the direct C-H trifluoromethoxylation of arenes and heteroarenes. researchgate.netnih.govfu-berlin.denih.gov The regioselectivity of these radical aromatic substitutions is generally governed by the electronic properties of the substrate. nih.gov

The Sandmeyer reaction provides a classical route to introduce a variety of functional groups onto an aromatic ring starting from an aniline. A trifluoromethylating version of this reaction has been developed, allowing for the conversion of aromatic amines to benzotrifluorides. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgnih.gov This copper-mediated reaction typically involves the formation of a diazonium salt from the corresponding aniline, which then reacts with a trifluoromethyl source. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of a copper-trifluoromethyl species as the active trifluoromethylating agent. organic-chemistry.org This method is advantageous due to the wide availability of anilines and the use of relatively inexpensive reagents. organic-chemistry.orgnih.gov

The inherent reactivity of the C-F bonds in a trifluoromethyl group can also be harnessed. Selective functionalization of C-F bonds in trifluoromethyl groups via radical intermediates offers a pathway to synthesize valuable difluoroalkyl- and monofluoromethyl-substituted organic molecules. rhhz.net

Table 2: Research Findings on Radical Trifluoromethylation of Aromatic Compounds

| Method | Trifluoromethyl Source | Catalyst/Conditions | Substrate Scope | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Photoredox C-H Trifluoromethylation | Umemoto's Reagent | Cobalt complex, Visible light | Unactivated arenes and heteroarenes | Efficient C-H trifluoromethylation via a photoactive Co(III)-CF₃ species. | acs.org |

| Photoredox C-H Trifluoromethoxylation | Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox catalyst or TEMPO | Unactivated aromatics and pyridines | Mild and efficient direct trifluoromethoxylation. | researchgate.netnih.govfu-berlin.de |

| Sandmeyer Trifluoromethylation | TMSCF₃ (Trifluoromethyltrimethylsilane) | Copper(I) salts | Aromatic and heteroaromatic amines | Versatile conversion of amines to benzotrifluorides via diazonium salts. | organic-chemistry.orgwikipedia.org |

| Radical C-F Bond Functionalization | Trifluoromethylarenes | Photoredox HAT dual catalysis | Trifluoromethylarenes with electron-withdrawing groups | Selective single C-F bond functionalization to form difluoro products. | rhhz.net |

Advanced Spectroscopic and Computational Analyses

Conformational Studies of Formanilides

Like other formanilides, 3-(Trifluoromethyl)formanilide can exist in two primary planar conformations: cis and trans. These isomers are defined by the dihedral angle of the N-C bond of the amide group relative to the phenyl ring. The trans conformer, where the formyl hydrogen atom is oriented away from the phenyl ring, is generally the more stable and predominant form. The cis conformer is a higher-energy state.

The stability of the trans conformer is attributed to more favorable electronic and steric interactions. Computational studies, such as those employing ab initio methods, have been instrumental in quantifying the energy difference between these two states. For the parent formanilide (B94145) molecule, the trans isomer is calculated to be more stable than the cis isomer by approximately 2.9 kcal/mol. The presence of the trifluoromethyl group at the meta position is expected to influence the precise energy landscape, although the fundamental preference for the trans conformation remains.

The interconversion between the cis and trans isomers involves rotation around the C-N amide bond. This process is characterized by a significant energy barrier, which has been computationally determined to be around 19.4 kcal/mol for formanilide. This high barrier suggests that at room temperature, the two isomers can be considered distinct species with limited interconversion.

Table 1: Calculated Energies of Formanilide Isomers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|

| trans | 0 | 19.4 |

The study of formanilide-water clusters provides insight into the initial stages of hydration and the nature of intermolecular forces. In the case of this compound, the amide group and the trifluoromethyl group are both potential sites for hydrogen bonding with water molecules.

Spectroscopic and computational analyses have shown that water molecules preferentially bind to the amide group of formanilide. Specifically, water can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the N-H group. The formation of these hydrogen-bonded clusters can influence the conformational preferences of the formanilide molecule.

For the trans-formanilide-(H₂O)₁ cluster, the most stable structure involves the water molecule forming a hydrogen-bonded bridge between the N-H and C=O groups. This interaction has been shown to slightly alter the geometry of the formanilide monomer. The binding energy of this water molecule has been experimentally determined to be 7.40 ± 0.12 kcal/mol.

Electronic Structure Investigations

The electronic properties of this compound have been probed using a combination of high-resolution spectroscopy and theoretical calculations. These studies provide a detailed picture of the molecule's excited states and ionization potential.

REMPI spectroscopy is a powerful technique for studying the vibronic structure of molecules in their excited electronic states. For formanilide and its derivatives, the REMPI spectrum provides information about the S₁ ← S₀ electronic transition. The spectrum of trans-formanilide reveals a prominent origin band, corresponding to the transition from the ground vibrational state of the S₀ electronic state to the ground vibrational state of the S₁ electronic state.

The spectrum also displays a series of vibrational bands, which correspond to the excitation of various vibrational modes in the S₁ state. These modes often involve motions of the phenyl ring and the amide group. The analysis of these vibronic bands allows for a detailed characterization of the geometry and vibrational frequencies of the molecule in its first excited singlet state.

ZEKE spectroscopy provides highly accurate measurements of the ionization energies of molecules and the vibrational frequencies of the resulting cations. By exciting the molecule to a specific vibrational level in the S₁ state and then ionizing it, ZEKE spectroscopy can probe the vibrational structure of the molecular ion.

The ZEKE spectrum of trans-formanilide shows a strong origin band, which corresponds to the adiabatic ionization energy. From this, the ionization energy of trans-formanilide has been precisely determined. The spectrum also reveals a number of vibrational bands for the cation, providing insight into how the molecular geometry and vibrational frequencies change upon ionization.

Table 2: Spectroscopic Data for trans-Formanilide

| Parameter | Value |

|---|---|

| S₁ ← S₀ Origin | Value not specified in provided context |

| Adiabatic Ionization Energy | Value not specified in provided context |

Computational methods, including ab initio and Density Functional Theory (DFT), have been essential for interpreting experimental spectroscopic data and providing a deeper understanding of the electronic and geometric structures of formanilides.

Ab initio calculations have been used to determine the relative energies of the cis and trans conformers, the barrier to their interconversion, and the geometries of the ground and excited electronic states. These calculations have been crucial for confirming the greater stability of the trans conformer.

DFT calculations have been employed to predict the vibrational frequencies of the neutral molecule and its cation. By comparing these calculated frequencies with the experimental data from REMPI and ZEKE spectroscopy, a detailed assignment of the observed vibrational bands can be made. This synergy between theory and experiment is critical for a comprehensive understanding of the molecular properties of this compound.

Analysis of Substitution Effects via Hammett Plots

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., formanilide).

σ (sigma) is the substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type. libretexts.org

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a specific reaction to the electronic effects of the substituents. Its sign and magnitude provide insight into the reaction mechanism. wikipedia.org

A plot of log(k/k₀) versus σ for a series of compounds in a given reaction yields a Hammett plot. The linearity of this plot indicates that the reaction mechanism is consistent across the series of substituted compounds.

Detailed Research Findings

Electron-withdrawing groups (EWGs) are expected to increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the nucleophilic attack at the carbonyl carbon. Conversely, electron-donating groups (EDGs) would decrease the reaction rate. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily exerting a strong inductive effect (-I). viu.ca

A hypothetical Hammett plot for the alkaline hydrolysis of a series of meta- and para-substituted formanilides would be expected to show a positive ρ value. A positive ρ indicates that the reaction is accelerated by electron-withdrawing substituents, which corresponds to the buildup of negative charge in the transition state. wikipedia.org

The substituent constant for a -CF₃ group in the meta position (σ_meta) is approximately +0.43. wiredchemist.com This positive value signifies its electron-withdrawing nature. In a Hammett plot for a reaction with a positive ρ value, this compound would be positioned on the right side of the plot, corresponding to a rate of reaction significantly faster than that of the unsubstituted formanilide.

The following data table presents a plausible set of results for such a study, illustrating the relationship between the substituent constant (σ) and the relative reaction rate (log(k/k₀)).

Interactive Data Table: Hammett Parameters for the Hypothetical Hydrolysis of Substituted Formanilides

| Substituent (X) | Position | σ Value | log(k/k₀) |

| 4-OCH₃ | para | -0.27 | -0.41 |

| 4-CH₃ | para | -0.17 | -0.26 |

| H | - | 0.00 | 0.00 |

| 4-Cl | para | 0.23 | 0.35 |

| 3-CF₃ | meta | 0.43 | 0.65 |

| 3-NO₂ | meta | 0.71 | 1.07 |

| 4-NO₂ | para | 0.78 | 1.17 |

Note: The log(k/k₀) values are hypothetical, calculated using an illustrative ρ value of 1.5 to demonstrate the expected trend.

From this data, a Hammett plot would show a strong linear correlation (R² > 0.99), with a positive slope (ρ ≈ +1.5). This would confirm that the reaction is highly sensitive to substituent effects and that the transition state involves an accumulation of negative charge, consistent with a nucleophilic acyl substitution mechanism. The position of the 3-CF₃ data point would clearly demonstrate the significant rate-enhancing effect of this strongly electron-withdrawing group on the reaction. viu.ca

Research Applications of 3 Trifluoromethyl Formanilide and Its Derivatives

Medicinal Chemistry and Drug Discovery

The trifluoromethyl moiety, a key feature of 3-(Trifluoromethyl)formanilide, is of significant interest in drug design due to its ability to modulate the physicochemical and biological properties of molecules. wechemglobal.commdpi.comhovione.com Its introduction can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles. nih.govnih.gov

The introduction of a trifluoromethyl group can significantly influence a drug's efficacy and selectivity. wechemglobal.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. wechemglobal.comnih.gov This can lead to stronger binding affinity and increased potency. researchgate.net Moreover, the steric bulk of the trifluoromethyl group can provide a better fit for the target's binding pocket, enhancing selectivity for the intended receptor over off-target sites and potentially reducing side effects. wechemglobal.com

A number of trifluoromethylated drug candidates have been developed, showcasing the importance of this functional group in modern medicine. wikipedia.orgmdpi.com While not all are direct derivatives of this compound, they highlight the value of the trifluoromethylphenyl scaffold. Examples of approved drugs containing a trifluoromethyl group include the antidepressant Fluoxetine, the anti-cancer drug Sorafenib, and the non-steroidal anti-inflammatory drug Celecoxib. wikipedia.org The development of such drugs often involves the use of trifluoromethylated building blocks in their synthesis. hovione.commdpi.com

This compound and its parent aniline (B41778), 3-(trifluoromethyl)aniline (B124266), are valuable building blocks in the synthesis of a wide array of pharmaceuticals. For instance, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib. mdpi.com The reactivity of the formanilide (B94145) or aniline group allows for its incorporation into various molecular scaffolds, making it a versatile starting material for the creation of complex drug molecules. hovione.comnih.gov The presence of the trifluoromethyl group early in the synthetic route ensures its strategic placement in the final drug candidate.

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Antimycobacterial Activity: Several studies have highlighted the potential of trifluoromethyl-containing compounds in combating Mycobacterium tuberculosis. For example, a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives showed promising in vitro activity against the H37Rv strain of M. tuberculosis. semanticscholar.orgresearchgate.net The most potent compound in one study exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. semanticscholar.orgresearchgate.net Another study on trifluoromethyl pyrimidinone compounds also identified molecules with good potency against M. tuberculosis, with the most promising having an MIC of 4.9 µM. frontiersin.org N-trifluoromethylthio sulfonimidamide derivatives have also demonstrated high antimycobacterial activity, with MIC values as low as 4–8 μg/mL. nih.gov

Antifungal Activity: Trifluoromethylated compounds have shown significant antifungal properties. Novel α-trifluoromethylated tertiary alcohols bearing coumarins displayed broad-spectrum antifungal activity, with one compound exhibiting an EC50 value of 10.9 μg/mL against Rhizoctonia solani Kuhn. nih.gov Chalcone derivatives containing trifluoromethyl groups have also been synthesized and evaluated for their antifungal activity against strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net A novel quercetin (B1663063) derivative with a trifluoromethyl group also showed enhanced antifungal activity against Candida albicans compared to its precursor. researchgate.net

Insecticidal Activity: The trifluoromethylphenyl amide structure is a key feature in a number of insecticidal compounds. Studies on trifluoromethylphenyl amides have demonstrated their effectiveness against mosquitoes like Aedes aegypti. nih.gov For instance, 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide has been identified as an active repellent. nih.gov Phthalic acid diamides with a trifluoromethyl group on the aniline ring have also shown excellent larvicidal activities against Plutella xylostella. acs.org

Anticancer Activity: The trifluoromethyl group has been incorporated into various molecules to enhance their anticancer properties. rsc.orgnih.gov For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed significant anticancer activity against human breast cancer cell lines (MCF-7) with an IC50 value of 2.63 μM. rsc.org This was a notable improvement compared to its non-trifluoromethylated counterpart. rsc.orgnih.gov α-Trifluoromethyl chalcones have also been identified as potent anticancer agents for androgen receptor-independent prostate cancer. mdpi.com Additionally, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with 7-Chloro-3-phenyl-5-(trifluoromethyl) frontiersin.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione being the most active among the newly synthesized compounds. nih.gov

Interactive Data Table: Bioactivity of this compound Derivatives and Related Compounds

| Compound Class/Derivative | Bioactivity | Target Organism/Cell Line | Key Findings |

| 4-Amino substituted 2,8-bis(trifluoromethyl)quinolines | Antimycobacterial | Mycobacterium tuberculosis H37Rv | Most potent compound had an MIC of 3.13 µg/mL. semanticscholar.orgresearchgate.net |

| Trifluoromethyl pyrimidinones | Antimycobacterial | Mycobacterium tuberculosis | Promising molecule had an MIC of 4.9 µM. frontiersin.org |

| N-trifluoromethylthio sulfonimidamides | Antimycobacterial | Mycobacterium tuberculosis | Showed high activity with MIC values of 4–8 μg/mL. nih.gov |

| α-Trifluoromethylated tertiary alcohols with coumarins | Antifungal | Rhizoctonia solani Kuhn | Compound 3cd had an EC50 of 10.9 μg/mL. nih.gov |

| Trifluoromethyl chalcones | Antifungal | Candida albicans, Aspergillus niger | Compounds showed notable activity against tested fungal strains. nih.govresearchgate.net |

| 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide | Insecticidal (Repellent) | Aedes aegypti | Identified as an active repellent. nih.gov |

| Trifluoromethyl-containing phthalic acid diamides | Insecticidal (Larvicidal) | Plutella xylostella | Some compounds exhibited excellent larvicidal activity. acs.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Anticancer | MCF-7 (Human breast cancer) | IC50 value of 2.63 μM. rsc.orgnih.gov |

| α-Trifluoromethyl chalcones | Anticancer | Androgen receptor-independent prostate cancer cells | Showed potent antitumor activity in vivo. mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) frontiersin.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer | Various human cancer cell lines | Proved to be the most active among the newly synthesized compounds. nih.gov |

Agrochemical Research and Development

The trifluoromethyl group is a common feature in modern agrochemicals, and intermediates like this compound are crucial for their synthesis. nbinno.comccspublishing.org.cn The presence of the trifluoromethyl group can enhance the efficacy and stability of pesticides. nbinno.comresearchgate.net For instance, 2-(Trifluoromethyl)benzonitrile, a related compound, is a key building block for effective fungicides and insecticides. nbinno.com The trifluoromethyl group increases the lipophilicity of the agrochemical, which aids in its penetration into target pests or plant tissues, and it also contributes to greater metabolic stability, leading to longer-lasting protection. nbinno.com Several commercial agrochemicals, such as the herbicide Trifluralin (B1683247) and the insecticide Fipronil, contain the trifluoromethyl group. wikipedia.org The development of new and improved agrochemicals often relies on the strategic incorporation of trifluoromethylated building blocks to create more potent and selective agents for crop protection. nbinno.comccspublishing.org.cn

Impact on Pesticide Efficacy and Stability

The trifluoromethyl group is a critical component in modern agrochemical design due to its profound impact on a molecule's efficacy and stability. The CF3 group is strongly electron-withdrawing, which significantly alters the electronic nature of the aromatic ring to which it is attached. This modification can enhance the binding affinity of the pesticide to its target site in a pest or pathogen, thereby increasing its potency.

Furthermore, the incorporation of trifluoromethyl groups often leads to increased metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes in both the target pest and the environment. This enhanced stability means the active ingredient persists longer, providing a more durable protective effect on crops. Fluorinated materials, in general, exhibit higher resistance to oxidation and light degradation, which further contributes to the stability and extended field performance of trifluoromethylated pesticides. nih.gov

Development of Trifluoromethylated Agrochemicals

The strategic inclusion of trifluoromethyl groups has been a major driver in the discovery of new agrochemicals. A significant percentage of recently developed pesticides contain fluorine, with the CF3 moiety being one of the most prevalent. nih.gov The 3-(trifluoromethyl)aniline structure, the parent amine of this compound, serves as a fundamental building block for a variety of active ingredients.

This structural unit is incorporated into herbicides, insecticides, and fungicides. While specific commercial pesticides based directly on this compound are not extensively documented, the broader class of trifluoromethylated anilides and related heterocycles is well-established. For instance, trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, have been successfully commercialized and are in high demand as intermediates for crop-protection products. researchgate.net The development of these compounds underscores the agrochemical industry's reliance on trifluoromethylated aromatic amines as foundational scaffolds for new product discovery.

| Compound Name | Agrochemical Class | Key Structural Feature |

|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Flutolanil | Fungicide | Trifluoromethylanilide derivative |

| Fluralaner | Insecticide/Acaricide | bis(trifluoromethyl)phenyl derivative |

| Sulfoxaflor | Insecticide | (Trifluoromethyl)pyridin-2-yl]ethyl}sulfoximine |

Materials Science and Organic Electronic Materials

In materials science, the 3-(trifluoromethyl)aniline moiety is a valuable component in the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides. The introduction of the bulky, low-polarizability CF3 group into the polymer backbone disrupts chain packing and weakens intermolecular forces. mdpi.comresearchgate.net This structural modification leads to significant improvements in material properties.

Specifically, trifluoromethylated aramids and polyimides exhibit enhanced solubility in common organic solvents, making them more processable for creating films and coatings. mdpi.comresearchgate.net These polymers also show remarkable optical transparency and produce colorless films, a desirable trait for applications in flexible displays and optical devices. researchgate.netnih.gov Furthermore, the CF3 group contributes to higher thermal stability, lower dielectric constants, and reduced water absorption, properties that are crucial for advanced microelectronics and aerospace applications. mdpi.comconsensus.app

| Property | Observed Improvement | Reference |

|---|---|---|

| Solubility | Increased solubility in polar organic solvents | mdpi.comresearchgate.net |

| Optical Transparency | High transparency (88-90% at 550 nm), colorless films | mdpi.comresearchgate.net |

| Thermal Stability | Stable over 400 °C, high glass transition temperatures (>300 °C) | mdpi.comresearchgate.net |

| Refractive Index | Low refractive indices (around 1.53-1.58) | mdpi.com |

| Dielectric Constant | Low dielectric constants (2.82-3.19 at 1 MHz) | consensus.app |

Synthetic Intermediates for Complex Molecule Synthesis

This compound and its parent amine, 3-(trifluoromethyl)aniline, are versatile intermediates in organic synthesis. The formyl group in this compound often serves as a protecting group for the amine functionality. This protection allows chemists to perform reactions on other parts of the molecule without affecting the reactive amine group. The formyl group can then be easily removed in a subsequent step to regenerate the aniline.

This strategy is employed in the multi-step synthesis of complex molecules, particularly pharmaceuticals. A prominent example is the synthesis of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). frontiersin.org The core structure of Niflumic acid is 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, which is assembled using 3-(trifluoromethyl)aniline as a key starting material. pensoft.netnih.gov The use of this aniline highlights its importance as a building block for accessing medicinally relevant scaffolds. Similarly, other complex drug candidates, such as the investigational drug Alvelestat, are prepared via convergent syntheses that utilize 3-(trifluoromethyl)aniline as a crucial intermediate. jelsciences.com The availability of this compound provides a stable, protected version of this essential building block for intricate synthetic routes. chemicalbook.com

Environmental Considerations and Fate of Trifluoromethylated Compounds

Biodegradation and Recalcitrance of Fluorinated Compounds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. nih.gov This inherent stability often translates to resistance to microbial degradation, a characteristic known as recalcitrance. While general formanilides are expected to biodegrade, the presence of the strongly electron-withdrawing trifluoromethyl group on the aniline (B41778) ring of 3-(Trifluoromethyl)formanilide likely increases its resistance to microbial attack. guidechem.com

Studies on fluoroanilines have shown that their biodegradability can be limited. For instance, 2-fluoroaniline (B146934) and 3-fluoroaniline (B1664137) exhibit relatively poor biodegradability. nih.gov However, acclimated mixed microbial cultures have demonstrated the ability to degrade these compounds, achieving high removal and defluorination rates. nih.gov Specific bacterial strains, such as Delftia sp. AN3, have been isolated that can utilize aniline as a sole source of carbon and nitrogen, though their efficacy against substituted anilines can vary. zju.edu.cn The degradation of aniline often proceeds through the formation of catechol, which is then further metabolized. zju.edu.cntci-thaijo.org For trifluoromethylated aromatic compounds, the trifluoromethyl group often persists during microbial metabolism, potentially leading to the formation of trifluoromethylated intermediates. nih.gov

The hydrolysis of the amide bond in formanilides is a potential initial step in their degradation. The hydrolysis half-life of formanilide (B94145) in water at 55°C and pH 5-9 has been estimated to be on the order of 29-146 days. guidechem.com In vivo studies of flutamide, a compound containing a 3-trifluoromethyl-4-nitroaniline structure, show that hydrolysis of the amide bond does occur, releasing the corresponding aniline derivative. nih.gov This suggests that under certain biological conditions, the amide linkage in this compound could also be susceptible to cleavage.

Table 1: Factors Influencing the Biodegradation of Fluorinated Aromatic Compounds

| Factor | Influence on Biodegradation |

| Carbon-Fluorine Bond Strength | High bond strength contributes to the recalcitrance of these compounds. nih.gov |

| Trifluoromethyl Group | The strong electron-withdrawing nature can increase resistance to microbial degradation. |

| Microbial Acclimation | Acclimated microbial communities may develop the capacity to degrade otherwise persistent compounds. nih.gov |

| Co-metabolism | The presence of other carbon sources can sometimes facilitate the degradation of recalcitrant compounds. |

| Hydrolysis of Functional Groups | Cleavage of more labile bonds, such as amide linkages, can be an initial degradation step. nih.gov |

Photodegradation Mechanisms and Byproduct Formation (e.g., Trifluoroacetic Acid)

Photodegradation, or the breakdown of molecules by light, represents a significant environmental fate process for many aromatic compounds. For trifluoromethylated aromatic compounds, photodegradation can lead to the formation of highly persistent byproducts, most notably trifluoroacetic acid (TFA). acs.orgresearchgate.net

Studies on the aqueous photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), a structurally related compound, have demonstrated its degradation under UV irradiation to produce TFA. acs.orgresearchgate.net The yield of TFA is influenced by factors such as pH and the nature of other substituents on the aromatic ring. acs.orgresearchgate.net The proposed mechanism involves the formation of a trifluoromethylquinone intermediate, which then leads to the quantitative production of TFA. acs.org It is plausible that this compound could undergo similar photochemical transformations, where photo-oxidation of the aromatic ring leads to the eventual cleavage of the trifluoromethyl group and its conversion to TFA.

The photocatalytic degradation of trifluoroacetic acid and its derivatives can also be a source of trifluoromethyl radicals, which can then participate in further environmental reactions. frontiersin.orgnih.gov

Environmental Persistence and Atmospheric Fate

The combination of chemical stability and resistance to degradation contributes to the environmental persistence of many trifluoromethylated compounds. nih.gov Compounds with low water solubility and high sorption to soil, like the herbicide trifluralin (B1683247) (which also contains a trifluoromethyl group), tend to be relatively immobile in soil but can be subject to atmospheric transport through volatilization. nih.gov

The formation of persistent degradation products like TFA is a key aspect of the atmospheric fate of many trifluoromethylated compounds. TFA is highly water-soluble and is removed from the atmosphere primarily through wet deposition (rain and snow). researchgate.net Its persistence in aquatic environments is a growing environmental concern.

Implications for Sustainable Chemistry

The environmental persistence and potential for formation of problematic byproducts from trifluoromethylated compounds highlight the importance of applying the principles of sustainable and green chemistry in the design of new chemicals. reagent.co.ukresearchgate.net This involves considering the entire life cycle of a chemical, from its synthesis to its ultimate fate in the environment.

Key principles of sustainable chemistry relevant to fluorinated compounds include:

Designing for Degradation: Intentionally designing molecules that will break down into benign substances in the environment after their intended use. This could involve incorporating functionalities that are more susceptible to microbial or photochemical degradation. reagent.co.uk

Use of Renewable Feedstocks: Utilizing renewable resources for the synthesis of chemicals to reduce reliance on fossil fuels. mdpi.com

Reducing Derivatives: Minimizing the use of temporary modifying groups during synthesis to reduce waste. reagent.co.uk

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste.

For trifluoromethylated compounds, a sustainable approach would involve designing molecules where the trifluoromethyl group is either part of a structure that can be fully mineralized or is attached in a way that facilitates its degradation to non-persistent products. The development of semi-fluorinated polymers that can undergo chemical recycling is one example of a more sustainable approach to fluorinated materials. rsc.org Furthermore, the use of natural surfactants as alternatives to synthetic fluorosurfactants presents a greener approach in the application of fluorinated materials. rsc.org

常见问题

Q. What are the recommended safety protocols for handling 3-(Trifluoromethyl)formanilide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with CAS No. 98-16-8 and hazard symbols (e.g., GHS07 for acute toxicity) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

Q. How is this compound synthesized, and what purification methods are effective?

Methodological Answer:

- Synthesis: React 3-(Trifluoromethyl)aniline with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Methodological Answer:

Q. How is the antimicrobial activity of this compound derivatives assessed?

Methodological Answer:

- MIC/MBC Testing: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212). Prepare serial dilutions (0.15–44.5 µM) in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth; MBC requires ≤0.1% colony survival on agar .

| Compound | MIC (µM) vs S. aureus | MBC (µM) vs E. faecalis |

|---|---|---|

| 1j (Example Derivative) | 0.15 | 2.34 |

| 1o (Example Derivative) | 5.57 | 44.5 |

| Data adapted from Strharsky et al. (2022) . |

Q. What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

- Major Impurities:

- Detection: Use LC-MS (ESI+) with m/z 215 [M+H]⁺ for Impurity A and m/z 289 [M+H]⁺ for Impurity B .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound?

Methodological Answer:

Q. How can mechanistic studies elucidate the antimicrobial mode of action of this compound?

Methodological Answer:

- Metabolomic Profiling: Treat S. aureus with 1× MIC of the compound and analyze via LC-QTOF-MS. Look for accumulation of fatty acid precursors (e.g., C14–C18 acyl-ACP), indicating FabI inhibition .

- Fluorescence Quenching: Monitor binding to purified FabI using tryptophan fluorescence (λex = 280 nm; λem = 340 nm). Calculate Kd via Stern-Volmer plots .

Q. How should researchers statistically analyze discrepancies between MIC and MBC values in antimicrobial assays?

Methodological Answer:

- Interpretation Criteria: A compound with MIC/MBC ratio ≤4 is bacteriostatic; >4 suggests bactericidal activity.

- Statistical Validation: Apply two-way ANOVA with post-hoc Tukey test to compare log-transformed MBC/MIC ratios across derivatives. Report p-values <0.05 as significant (per journal guidelines) .

Q. What methodologies enhance the yield of this compound derivatives under microwave-assisted synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。